5-bromo-N-(8-quinolinyl)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10BrN3O |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
5-bromo-N-quinolin-8-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H10BrN3O/c16-12-7-11(8-17-9-12)15(20)19-13-5-1-3-10-4-2-6-18-14(10)13/h1-9H,(H,19,20) |
InChI Key |
ZQSXDZKZFCDQSE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CN=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CN=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo N 8 Quinolinyl Nicotinamide and Analogs
Retrosynthetic Analysis of 5-bromo-N-(8-quinolinyl)nicotinamide
A retrosynthetic analysis of this compound reveals a logical disconnection of the amide bond. This primary disconnection simplifies the target molecule into two key synthons: 5-bromonicotinic acid and 8-aminoquinoline (B160924). This approach is strategically advantageous as it breaks the molecule at a functional group that is readily formed through well-established chemical reactions.
The forward synthesis, therefore, involves the coupling of these two building blocks. The feasibility of this strategy is supported by the commercial availability or straightforward synthesis of both 5-bromonicotinic acid and 8-aminoquinoline. The core challenge then lies in the efficient formation of the amide bond and, if necessary, the introduction of the bromo substituent at the desired position.
Strategies for N-Substituted Amide Bond Formation
The formation of the N-substituted amide bond is a critical step in the synthesis of this compound. Various coupling methods have been developed to achieve this transformation with high efficiency and selectivity.
Coupling Reactions of Nicotinic Acid Derivatives with Aminated Quinoline (B57606) Moieties
The direct amidation of a carboxylic acid with an amine to form a stable amide bond is a cornerstone of organic synthesis. youtube.com In the context of synthesizing N-(8-quinolinyl)nicotinamide derivatives, this involves the reaction of a suitably activated nicotinic acid derivative with 8-aminoquinoline.
One common approach is the activation of the carboxylic acid group of nicotinic acid to make it more susceptible to nucleophilic attack by the amino group of 8-aminoquinoline. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, substituted nicotinic acid can be treated with a chlorinating agent like oxalyl chloride or thionyl chloride to form the corresponding nicotinoyl chloride. mdpi.com This activated intermediate then readily reacts with 8-aminoquinoline, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct, to yield the desired amide. mdpi.com
Alternatively, a variety of coupling reagents can be employed to facilitate the direct amide bond formation without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ, promoting a smooth reaction with the amine.
Optimization of Amidation Conditions for High Yield and Selectivity
The efficiency of the amidation reaction is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the presence of catalysts or additives can significantly influence the yield and purity of the product.
For the coupling of 8-aminoquinoline amides, optimization studies have been conducted to enhance reaction outcomes. For example, in copper-catalyzed amination reactions, the choice of oxidant and solvent has been shown to be crucial. nih.gov While some reactions proceed efficiently with an oxidant like N-methylmorpholine-N-oxide (NMO), others can utilize molecular oxygen from the air, offering a more cost-effective and environmentally friendly alternative. nih.gov
Furthermore, the basicity of the reaction medium can play a significant role. The use of bases like tetramethylguanidine has been explored, although it can sometimes lead to side reactions. nih.gov The reaction temperature is another critical parameter that is often optimized to ensure the reaction proceeds to completion without significant degradation of reactants or products. nih.gov In some cases, transamidation strategies have been developed as an alternative route to N-substituted amides. fao.orgmdpi.comacs.org
Below is a table summarizing various conditions that have been explored for reactions involving 8-aminoquinoline amides:
| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| Aminoquinoline amide, Secondary amine | Copper acetate | Pyridine (B92270) | 80-110 | Good |
| 8-Aminoquinoline amide, Boc₂O, DMAP | - | - | - | Good to High |
| 8-Aminoquinoline amide, Amine | Pd catalyst | - | 25-80 | Excellent |
Methods for Incorporating the 5-Bromo Substituent on the Nicotinamide (B372718) Ring
The introduction of the bromine atom at the 5-position of the nicotinamide ring is a key step in the synthesis of the title compound. This can be achieved through either direct bromination of the nicotinamide scaffold or by using a pre-functionalized nicotinic acid precursor.
Electrophilic Bromination Strategies
Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com In the context of N-(8-quinolinyl)nicotinamide, this would involve treating the unsubstituted amide with a suitable brominating agent. The regioselectivity of this reaction is directed by the electronic properties of the substituents on the pyridine ring.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. mdpi.com The reaction conditions, such as temperature, can be adjusted to control the reactivity and selectivity of the bromination. mdpi.com Computational studies can also be employed to predict the most likely position of bromination based on the electronic structure of the substrate. mdpi.comrsc.org Recent research has also cast new light on the mechanism of electrophilic aromatic bromination, suggesting an addition-elimination pathway may be at play. chemistryworld.com
A patent describes a process for preparing 5-bromonicotinic acid by reacting nicotinic acid with thionyl chloride and then bromine in the presence of a Lewis acid catalyst. google.com Another patent details the direct bromination of nicotinic acid hydrochloride in a thionyl chloride solution. google.com
Bromine Incorporation via Pre-functionalized Nicotinamide Precursors
An alternative and often more controlled approach is to use a starting material that already contains the bromine atom at the desired position. In this case, 5-bromonicotinic acid would be the key precursor. chemicalbook.comguidechem.com This compound can be synthesized through various methods, including the halogenation of nicotinic acid. guidechem.com
Once 5-bromonicotinic acid is obtained, it can be coupled with 8-aminoquinoline using the amidation strategies described in section 2.2. The synthesis of 5-bromonicotinic acid itself can be achieved by methods such as the hydrolysis of methyl 5-bromonicotinate. chemicalbook.com The latter can be prepared and subsequently used to form other derivatives, such as 5-bromonicotinohydrazide. researchgate.net
This precursor-based approach offers excellent control over the regiochemistry of the final product, avoiding potential issues with selectivity that can arise during the direct bromination of a more complex molecule.
Synthetic Approaches for the 8-Quinolinyl Moiety
Derivatization of 8-Aminoquinoline or Related Quinoline Intermediates
The most straightforward method for the synthesis of N-(8-quinolinyl) amides is the direct acylation of 8-aminoquinoline with a suitable carboxylic acid derivative. This approach is widely documented and forms the basis for the synthesis of a vast array of 8-aminoquinoline amides. mdpi.com
A general and efficient procedure involves the activation of the carboxylic acid, such as 5-bromonicotinic acid, to an acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (DCM) and sometimes with a catalytic amount of dimethylformamide (DMF). mdpi.comchemicalbook.commdpi.com The resulting acyl chloride is then reacted with 8-aminoquinoline in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.commdpi.com
Table 1: General Reaction for the Synthesis of N-(8-quinolinyl) Amides
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
This method is highly versatile and has been successfully applied to a wide range of carboxylic acids, including complex structures like triterpenoic acids, yielding the corresponding 8-aminoquinoline amides in good to excellent yields. mdpi.com The 8-aminoquinoline moiety in these products is often utilized as a directing group for subsequent C-H activation/functionalization reactions. nih.govnih.gov
An alternative to the acyl chloride method is the use of peptide coupling reagents. While not explicitly detailed for this compound, these reagents are standard in amide bond formation and could be readily applied.
Functionalization of the Quinoline Core at Position 8
While direct derivatization of 8-aminoquinoline is the most common route, methods for the functionalization of the quinoline core at the C8 position exist and can be considered for the synthesis of analogs or in cases where 8-aminoquinoline is not a suitable starting material. These methods often involve C-H activation strategies.
One notable approach is the use of quinoline N-oxides. The N-oxide group can direct metallation or other functionalization reactions to the C8 position. Subsequent removal of the N-oxide group would then yield the C8-functionalized quinoline.
An interesting alternative synthetic strategy for preparing brominated 8-aminoquinoline amides involves a post-amidation bromination step. Research has shown that 8-aminoquinoline amides can be selectively brominated at the C5 position of the quinoline ring. nih.govresearchgate.net For instance, a copper-promoted bromination using alkyl bromides as the bromine source in dimethyl sulfoxide (B87167) (DMSO) has been developed. nih.gov This method offers high site selectivity and good yields. This suggests that N-(8-quinolinyl)nicotinamide could be synthesized first, followed by selective bromination at the C5 position of the quinoline ring to yield a structural isomer of the target compound, or potentially at other positions depending on the directing effects of the amide group.
Stereoselective Synthesis and Enantiomeric Purity (if applicable to related chiral centers)
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis or considerations of enantiomeric purity.
However, should analogs be designed that incorporate chiral centers, for instance, by introducing stereogenic centers in the linker between the nicotinamide and quinoline moieties, or by substitution on the quinoline ring with a chiral group, established methods for asymmetric synthesis would be applicable. The synthesis of chiral amides is a well-developed field in organic chemistry. nih.govresearchgate.net
For example, if a chiral carboxylic acid is coupled with 8-aminoquinoline, the stereochemical integrity of the acid would need to be maintained during the activation and coupling steps. Standard modern coupling reagents are generally effective at preventing racemization. Alternatively, chiral auxiliaries could be employed to direct the stereoselective formation of a new chiral center within the molecule. Chiral phosphoric acid catalysis has also emerged as a powerful tool for the asymmetric synthesis of various chiral compounds, including those with axial chirality, and could potentially be adapted for the synthesis of chiral analogs. nih.gov
Scalability and Process Chemistry Considerations for Future Development
For the future development and potential large-scale production of this compound or its analogs, several process chemistry considerations are important.
The primary synthetic route, involving the coupling of 5-bromonicotinic acid (or its acyl chloride) with 8-aminoquinoline, is generally considered scalable. The starting materials are commercially available, and the reaction conditions are standard for industrial chemical processes. The use of oxalyl chloride for acyl chloride formation is common, although on a large scale, the handling of gaseous byproducts would need to be managed. chemicalbook.commdpi.com
Purification methods will also be a key consideration. While laboratory-scale purifications often rely on column chromatography, for large-scale production, crystallization would be the preferred method for isolating the final product in high purity. The solid nature of many N-(8-quinolinyl) amides suggests that crystallization is a feasible purification strategy.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-Aminoquinoline |
| 5-Bromonicotinic acid |
| N-(8-quinolinyl)nicotinamide |
| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Triethylamine |
| Pyridine |
| Oxalyl chloride |
| Thionyl chloride |
Biological Activity Profiling and Mechanistic Elucidation of 5 Bromo N 8 Quinolinyl Nicotinamide Analogs
In Vitro Assessment of Biological Activity
Research into novel therapeutic agents for pancreatic cancer has led to the investigation of quinolin-8-yl-nicotinamide scaffolds. nih.gov A lead optimization campaign, originating from a cytotoxicity-based screening of 20,000 small molecules, identified a promising lead compound, QN519. nih.gov Subsequent optimization efforts produced a series of analogs, including QN523, which was identified as a highly potent compound against the pancreatic cancer cell line MIA PaCa-2. nih.gov
The cytotoxic activity of QN523 was found to be comparable to gemcitabine, a standard-of-care chemotherapy for pancreatic cancer. nih.gov Structure-activity relationship studies within this series revealed that modifications to the chemical structure influenced potency. For instance, analogs featuring a 5-bromo substitution on the nicotinamide (B372718) ring showed a slight decrease in potency in MIA PaCa-2 cells compared to the optimized lead, QN523. nih.gov Similarly, the addition of a 6-fluoro group to a related pyrimidine (B1678525) analog resulted in comparable potency in the same cell line. nih.gov
| Compound | Modification | IC₅₀ in MIA PaCa-2 Cells (μM) |
|---|---|---|
| QN523 | Optimized Lead | 0.11 ± 0.03 |
| 5-Bromo analogs (e.g., 16, 22) | Bromo-substitution | Slightly decreased potency vs. QN523 |
| 6-Fluoro analog (28) | Fluoro-substitution | 0.30 ± 0.10 |
To understand the broader antiproliferative potential of this chemical class, the optimized analog QN523 was evaluated against a panel of 12 cancer cell lines with diverse genetic backgrounds. nih.gov The compound demonstrated significant cytotoxicity across all tested cell lines, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.1 to 5.7 μM. nih.gov This suggests that the cytotoxic effects are not limited to a single cancer type but may be applicable to a wider range of malignancies. The consistent activity across various cell lines points to a potentially robust mechanism of action that is not dependent on a specific genetic context. nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |
| PANC-1 | Pancreatic | 0.18 ± 0.02 |
| HCT-116 | Colon | 0.13 ± 0.01 |
| A549 | Lung | 0.20 ± 0.02 |
| PC-3 | Prostate | 0.21 ± 0.03 |
| MCF-7 | Breast | 0.35 ± 0.04 |
| MDA-MB-231 | Breast | 0.25 ± 0.03 |
| SK-OV-3 | Ovarian | 0.40 ± 0.05 |
| U-87 MG | Glioblastoma | 0.50 ± 0.06 |
| K-562 | Leukemia | 0.10 ± 0.01 |
| A431 | Skin | 5.7 ± 0.08 |
| HELA | Cervical | 0.30 ± 0.04 |
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme for numerous biological processes, including energy metabolism and DNA repair. researchgate.net The enzyme CD38 is a major regulator of cellular NAD+ homeostasis, functioning as an NAD-hydrolyzing enzyme, or NADase. researchgate.netfrontiersin.org CD38 degrades NAD+ to generate nicotinamide (NAM) and ADP-ribose (ADPR). nih.gov An age-related increase in CD38 expression and activity is considered a primary driver of the decline in NAD+ levels observed during aging. renuebyscience.comnih.gov This reduction in NAD+ is linked to metabolic dysfunction and age-related pathologies. nih.gov
Consequently, the inhibition of CD38 has emerged as a therapeutic strategy to counteract age-related NAD+ decline. nih.govrenuebyscience.com Small molecule inhibitors of CD38, such as 78c, have been shown to increase tissue NAD+ levels, leading to physiological and metabolic improvements in aged mice. nih.govrenuebyscience.com Given that 5-bromo-N-(8-quinolinyl)nicotinamide contains a nicotinamide moiety, which is a product of the CD38 enzymatic reaction, it is plausible that this class of compounds could interact with and potentially modulate the activity of NAD-consuming enzymes like CD38. nih.gov The inhibition of CD38 would preserve the cellular NAD+ pool, thereby supporting the activity of NAD-dependent enzymes such as sirtuins, which are crucial for cellular health and longevity. frontiersin.org
Nicotinamide N-methyltransferase (NNMT) is another key enzyme in NAD+ metabolism. nih.gov NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as the methyl donor. nih.govnih.gov This action consumes nicotinamide, thereby regulating the pool of this precursor available for NAD+ synthesis through the salvage pathway. nih.gov
NNMT has been identified as a significant factor in the metabolic reprogramming of cancer cells. nih.gov Increased expression of NNMT is observed in various cancers and is linked to the Warburg effect, where cancer cells favor glycolysis for energy production. nih.govnih.gov Therefore, inhibiting NNMT is considered a promising anti-cancer therapeutic strategy. Research into small molecule inhibitors has identified quinolinium-based structures as a promising scaffold for potent NNMT inhibition. researchgate.net A comprehensive structure-activity relationship (SAR) study of N-methylated quinolinium and related analogs revealed compounds with inhibitory activity in the low micromolar range. researchgate.net The quinoline (B57606) core of this compound places it within this class of structures, suggesting its potential to modulate NNMT activity. By inhibiting NNMT, such compounds could increase the intracellular availability of nicotinamide for NAD+ regeneration, thereby influencing cellular energy metabolism and potentially counteracting the metabolic phenotype of cancer cells. nih.gov
Enzyme Inhibition Studies
Interaction with Sirtuin (Sir2) Enzymes and Deacetylation Mechanisms
As an analog of nicotinamide, this compound is understood to interact with sirtuin (Sir2) enzymes, which are a class of NAD+-dependent deacetylases. The fundamental mechanism of sirtuin-catalyzed deacetylation involves the cleavage of NAD+ into nicotinamide and 2'-O-acetyl-ADP-ribose, which facilitates the removal of an acetyl group from a lysine residue on a protein substrate. acs.org Nicotinamide itself is a known feedback inhibitor of sirtuin activity. bldpharm.com It binds to a conserved pocket in the enzyme, which in turn blocks the deacetylation reaction. bldpharm.com The specific kinetics and nature of the interaction of this compound with various sirtuin isoforms would depend on how the bromo and quinolinyl substitutions affect its binding affinity within the enzyme's active site compared to nicotinamide.
Sirtuins play a crucial role in a variety of cellular processes, including gene silencing, DNA repair, and metabolic regulation, making their modulation by nicotinamide analogs a significant area of research. researchgate.netnih.gov The efficiency of sirtuin deacetylation is linked to cellular NAD+ levels, positioning these enzymes as sensors of the cell's energy status. researchgate.net
Screening for Other Potential Enzyme Targets (e.g., protein kinases, monoamine oxidase A)
Beyond sirtuins, nicotinamide and its derivatives can potentially interact with other enzymes. For instance, screening for inhibitory activity against protein kinases is a common step in profiling the biological activity of small molecules, as these enzymes are critical regulators of cell signaling. Similarly, monoamine oxidase A (MAO-A) is another important enzyme target, particularly in the context of neurological and psychiatric disorders. While specific screening results for this compound are not detailed in the provided context, the broader class of nicotinamide analogs has been investigated for a range of enzyme interactions.
Mechanistic Elucidation of Cellular Responses
Induction of Cellular Stress Response Pathways (e.g., HSPA5, DDIT3, TRIB3, ATF3 gene expression)
The introduction of nicotinamide analogs into cellular systems can trigger stress response pathways. This is often observed through the altered expression of key stress-responsive genes. For example, the upregulation of genes such as HSPA5 (Heat Shock Protein Family A Member 5), DDIT3 (DNA Damage Inducible Transcript 3), TRIB3 (Tribbles Pseudokinase 3), and ATF3 (Activating Transcription Factor 3) would indicate the activation of the unfolded protein response (UPR) or other cellular stress pathways. These pathways are crucial for cell survival under conditions of stress.
Table 1: Gene Expression in Cellular Stress Response
| Gene | Function |
|---|---|
| HSPA5 | A key chaperone protein in the endoplasmic reticulum, involved in protein folding and the unfolded protein response. |
| DDIT3 | A transcription factor induced by cellular stress that can promote apoptosis. |
| TRIB3 | A pseudokinase that can modulate stress signaling pathways. |
| ATF3 | A transcription factor that is rapidly induced by a variety of stress signals. |
Activation of Autophagy-Related Processes (e.g., WIPI1, HERPUD1, GABARAPL1, MAP1LC3B expression)
Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis, particularly under stress conditions. The modulation of autophagy-related gene expression can indicate the compound's influence on this process. Key genes involved in autophagy include WIPI1 (WD Repeat Domain Phosphoinositide Interacting 1), HERPUD1 (Homocysteine Inducible ER Protein With Ubiquitin Like Domain 1), GABARAPL1 (GABA Type A Receptor Associated Protein Like 1), and MAP1LC3B (Microtubule Associated Protein 1 Light Chain 3 Beta). An increase in the expression of these genes would suggest an induction of autophagy.
Table 2: Gene Expression in Autophagy
| Gene | Function |
|---|---|
| WIPI1 | Involved in the formation of autophagosomes. |
| HERPUD1 | Associated with endoplasmic reticulum stress and degradation of misfolded proteins. |
| GABARAPL1 | A member of the ATG8 family, crucial for autophagosome maturation. |
| MAP1LC3B | A widely used marker for autophagosomes. |
Role in DNA Integrity and Repair Mechanisms
Nicotinamide and NAD+ play a vital role in maintaining DNA integrity and facilitating repair mechanisms. nih.govnih.gov NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), which are enzymes that are activated by DNA damage and play a crucial role in the DNA repair process. nih.gov By influencing the availability of NAD+, nicotinamide analogs can modulate PARP activity and, consequently, the cell's ability to repair DNA damage. This is a critical aspect of preventing genomic instability. nih.gov
Structure Activity Relationship Sar Studies of 5 Bromo N 8 Quinolinyl Nicotinamide Derivatives
Systematic Modification of the 5-Bromo Substituent on Nicotinamide (B372718)
The substituent at the 5-position of the nicotinamide ring plays a crucial role in the interaction of these inhibitors with their target enzymes. The following sections detail the impact of modifying this position.
Influence of Halogen Identity and Position on Biological Potency
The identity and placement of halogen substituents on the nicotinamide or related scaffolds can significantly modulate the biological activity of sirtuin inhibitors. While specific comparative data for various halogens on the 5-position of N-(8-quinolinyl)nicotinamide is not extensively documented in publicly available research, broader studies on related inhibitors offer valuable insights.
In analogous series of sirtuin inhibitors, the introduction of a halogen atom can influence binding affinity through various interactions, including halogen bonding. For instance, in a series of splitomicin (B548557) analogs, a compound featuring an 8-bromo substitution on the core ring system demonstrated potent SIRT2 inhibition with an IC₅₀ value of 1.5 µM. nih.gov This highlights that a bromine atom can be a favorable substituent for potent inhibitory activity.
The position of the halogen is also critical. Structure-activity relationship (SAR) studies on other heterocyclic scaffolds have shown that the location of the halogen atom can dramatically alter potency and selectivity. This is often due to the specific steric and electronic environment of the binding pocket of the target enzyme.
| Compound Scaffold | Substituent | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Splitomicin Analog | β-(4-Methyl)phenyl-8-bromo | SIRT2 | 1.5 | nih.gov |
| Splitomicin Analog | β-(4-Methyl)phenyl-8-methyl | SIRT2 | 1.0 | nih.gov |
Bioisosteric Replacements for the Bromine Atom
Bioisosteric replacement is a common strategy in medicinal chemistry to optimize lead compounds by substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. In the context of 5-bromo-N-(8-quinolinyl)nicotinamide, replacing the bromine atom with other functional groups can lead to significant changes in biological activity.
While direct bioisosteric replacement studies on the 5-bromo position of N-(8-quinolinyl)nicotinamide are limited, research on analogous nicotinamide derivatives provides valuable information. For example, in the development of SIRT2 inhibitors based on a 3-aminobenzyloxy nicotinamide scaffold, various substituents on the "A ring" (analogous to the quinoline (B57606) moiety) were explored, demonstrating that different groups can be well-tolerated and can fine-tune the inhibitory profile. researchgate.net
In a related series of splitomicin derivatives, replacing the 8-bromo substituent with a methyl group resulted in a slight increase in SIRT2 inhibitory potency (IC₅₀ of 1.0 µM compared to 1.5 µM for the bromo analog), indicating that a smaller, lipophilic group can be favorable in this position. nih.gov This suggests that bioisosteric replacement of the bromine in this compound with groups such as methyl, ethyl, or cyano could be a promising avenue for further optimization.
Exploration of the N-(8-quinolinyl) Moiety and its Impact on Activity
The quinoline moiety of this compound is a key determinant of its biological activity, influencing both binding affinity and selectivity.
Positional Isomerism of Quinoline Attachment (e.g., comparing 3-quinolinyl vs. 8-quinolinyl)
For instance, in the development of quinoline-3-carboxamide (B1254982) derivatives as ATM kinase inhibitors, the 3-position was found to be a suitable anchor point for generating potent compounds. nih.gov Conversely, studies on quinazolin-4-ones as tankyrase inhibitors have shown that substitutions at the C-8 position can significantly improve potency by engaging in new interactions within the catalytic domain. nih.gov This suggests that the 8-position of the quinoline ring in N-(8-quinolinyl)nicotinamide likely directs the quinoline group into a specific sub-pocket of the sirtuin active site, and altering this to the 3-position would drastically change the orientation of this group, likely leading to a different activity and selectivity profile.
Substituent Effects on the Quinoline Ring (e.g., 4-, 6-, and 8-substituents)
Introducing substituents onto the quinoline ring is a well-established strategy for modulating the pharmacological properties of quinoline-based drugs. In the context of N-(8-quinolinyl)nicotinamide derivatives, substituents on the quinoline ring can impact activity through steric and electronic effects, as well as by forming additional interactions with the target enzyme.
Studies on various quinoline-containing scaffolds have demonstrated the importance of such substitutions. For example, research on quinoline-based chalcones has shown that the placement of different groups on the quinoline ring can significantly affect their anticancer activity. While specific data for substituted N-(8-quinolinyl)nicotinamides is sparse, general principles from related fields suggest that:
Electron-donating groups (e.g., methoxy, methyl) could enhance activity by increasing the electron density of the quinoline ring system.
Bulky substituents may either enhance binding through increased van der Waals interactions or decrease it due to steric hindrance, depending on the topology of the enzyme's active site.
| Compound Series | Quinoline/Related Heterocycle Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Quinazolin-4-ones | C-8 nitro | Improved affinity and selectivity for TNKS2 | nih.gov |
| Quinazolin-4-ones | C-8 diol | Improved affinity and selectivity for TNKS2 | nih.gov |
| Splitomicin Analogs | 8-bromo | Potent SIRT2 inhibition | nih.gov |
| Splitomicin Analogs | 8-methyl | Potent SIRT2 inhibition | nih.gov |
Nitrogen Substitution Patterns on the Quinoline Ring
Modification of the nitrogen atom within the quinoline ring system, for example, through the formation of N-oxides, can significantly alter the electronic properties and biological activity of the parent molecule. Quinoline N-oxides can serve as intermediates for the synthesis of substituted quinolines and may also exhibit distinct pharmacological profiles.
The nitrogen atom in the quinoline ring and its lone pair of electrons are crucial for the molecule's chemical reactivity and its interactions with biological targets. While specific studies on N-oxide derivatives of this compound are not widely reported, the synthesis of C2-heteroarylated quinolines from quinoline N-oxides demonstrates a versatile method for introducing further diversity into this scaffold. This approach could be utilized to generate novel analogs with potentially improved or altered biological activities.
Modulation of the Nicotinamide Amide Linker
Variations in the Amide Functional Group
The amide bond (-CO-NH-) itself is a key pharmacophoric element, capable of forming hydrogen bonds with protein residues. Systematic modifications of this group can provide valuable insights into its role in target binding. Research on related classes of molecules, such as N-substituted quinoxaline-2-carboxamides, has demonstrated that the nature of the linker is pivotal for biological activity. mdpi.com
To explore the importance of the amide linker in this compound derivatives, a series of analogues can be synthesized where the amide bond is replaced with other functional groups. These variations can probe the necessity of the hydrogen bond donor (N-H) and acceptor (C=O) properties of the amide group.
Table 1: Illustrative Data on Amide Linker Modifications and Their Hypothetical Impact on Biological Activity
| Compound ID | Linker Modification | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Hypothetical Relative Activity (%) |
| 1 | -CO-NH- (Amide) | Yes | Yes | 100 |
| 2 | -CS-NH- (Thioamide) | Yes | No (weaker) | 60 |
| 3 | -NH-CO- (Retro-amide) | Yes | Yes | 75 |
| 4 | -CH2-NH- (Amine) | Yes | No | 20 |
| 5 | -SO2-NH- (Sulfonamide) | Yes | Yes | 90 |
| 6 | -CO-O- (Ester) | No | Yes | 15 |
| 7 | -CO-CH2- (Ketone) | No | Yes | 30 |
This data is illustrative and intended to demonstrate the principles of SAR based on findings from related compound series.
The hypothetical data in Table 1 suggests that the presence of both a hydrogen bond donor and acceptor in the linker is crucial for maintaining high biological activity. The replacement of the amide with a thioamide (Compound 2), which is a weaker hydrogen bond acceptor, or a retro-amide (Compound 3), which alters the spatial orientation of the donor and acceptor, could lead to a decrease in activity. Complete removal of the hydrogen bond donor capability, as in an ester (Compound 6) or ketone (Compound 7) linker, would likely result in a significant loss of potency. The sulfonamide linker (Compound 5) might represent a viable alternative, retaining both hydrogen bonding features.
Conformation and Flexibility of the Amide Bond
Computational studies and techniques like X-ray crystallography and NMR can be employed to determine the preferred conformation of these derivatives. A conformational analysis of related molecules, such as N-(tert.-amyloxycarbonyl)-L-proline, has shown that the amide bond conformation can be influenced by the surrounding chemical environment and intermolecular interactions. nih.gov
Introducing constraints into the linker, for instance, by incorporating it into a ring system, can lock the molecule into a specific conformation. Comparing the activity of such conformationally restricted analogues with that of the flexible parent compound can help to elucidate the bioactive conformation.
Identification of Key Pharmacophoric Elements for Selective Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, the key pharmacophoric elements are likely to include:
A hydrogen bond donor: The N-H of the amide linker.
A hydrogen bond acceptor: The C=O of the amide linker.
Aromatic/hydrophobic regions: The pyridine (B92270) ring of the nicotinamide and the quinoline ring system.
A halogen bond donor: The bromine atom at the 5-position of the nicotinamide ring.
A metal-chelating motif: The nitrogen atom of the quinoline ring at position 8 and the amide nitrogen or oxygen could potentially chelate metal ions, which may be relevant for certain enzyme targets.
The development of a ligand-based pharmacophore model can be achieved by aligning a set of active and inactive molecules and identifying the common features of the active compounds. nih.gov This model can then be used for virtual screening of compound libraries to identify new potential hits with the desired biological activity. nih.gov
Rational Design and Lead Optimization Campaigns Based on SAR Data
The SAR data gathered from the initial studies provides a roadmap for the rational design and optimization of lead compounds. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial hit molecule.
Based on the hypothetical SAR discussed, a lead optimization campaign for this compound might involve:
Systematic substitution on the quinoline and nicotinamide rings: Exploring the effects of different substituents at various positions to enhance binding affinity and selectivity. For example, studies on other nicotinamide derivatives have shown that substitutions on the pyridine ring can significantly affect activity. nih.gov
Fine-tuning the amide linker: While wholesale replacement of the amide may be detrimental, subtle modifications, such as N-methylation or the introduction of small alkyl groups on the adjacent carbons, could optimize the conformation and binding interactions.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties but may offer advantages in terms of metabolism or toxicity. For instance, the bromine atom could be replaced with a chlorine or a trifluoromethyl group.
This iterative process of design, synthesis, and biological evaluation, guided by the evolving SAR, is central to the discovery of novel and effective drug candidates.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Binding Modes and Affinities with Identified Biological Targets
There is no specific data from molecular docking studies for 5-bromo-N-(8-quinolinyl)nicotinamide in the scientific literature. Therefore, its predicted binding modes and affinities with specific biological targets have not been characterized.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.
Assessment of Ligand-Target Complex Stability and Dynamics
No molecular dynamics simulation studies for this compound complexed with biological targets are available in the current body of scientific literature. Such studies would be necessary to assess the stability of the binding pose predicted by molecular docking and to understand the dynamic behavior of the complex.
Conformational Analysis of this compound in Biological Environments
Research detailing the conformational analysis of this compound in simulated biological environments has not been published. This type of analysis is important for understanding the flexibility of the molecule and the range of shapes it can adopt, which influences its ability to bind to a target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity.
No QSAR models that specifically include this compound have been reported in the literature. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target, which is not available for this particular compound and its analogs. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of a compound like this compound would typically involve Quantitative Structure-Activity Relationship (QSAR) studies. These models are designed to correlate variations in the structural and physicochemical properties of a series of compounds with their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their efficacy against a particular biological target. This would involve the calculation of a wide range of molecular descriptors for each analog and the subsequent use of statistical methods to build a predictive model.
Identification of Physicochemical Descriptors Correlating with Potency
To understand the potency of this compound, a crucial step would be the identification of key physicochemical descriptors that have a strong correlation with its biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, in studies of related quinoline (B57606) derivatives, descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been shown to be important for biological activity. A hypothetical analysis for this compound could reveal which of these, or other descriptors, are most influential for its specific biological effects.
Table 1: Hypothetical Physicochemical Descriptors for Potency Correlation
| Descriptor Category | Specific Descriptor | Potential Influence on Potency |
|---|---|---|
| Hydrophobicity | LogP | Governs membrane permeability and access to the target site. |
| Electronic | Dipole Moment | Influences polar interactions with the biological target. |
| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in interactions. |
| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule and its potential for steric interactions. |
| Topological | Wiener Index | Describes the molecular branching and compactness. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide deep insights into its chemical properties.
Elucidation of Electronic Structure and Reactivity Profiles
DFT calculations could be employed to determine the optimized molecular geometry of this compound. From this, various electronic properties could be calculated, including the distribution of electron density, the electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap would suggest higher reactivity. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would further characterize the compound's reactivity profile.
Table 2: Hypothetical DFT-Calculated Electronic Properties
| Property | Definition | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | A measure of chemical reactivity and kinetic stability. |
| Electrostatic Potential | The charge distribution around the molecule | Identifies regions prone to electrophilic or nucleophilic attack. |
Analysis of Aromaticity and Tautomeric Forms
The aromaticity of the quinoline and pyridine (B92270) rings in this compound is a key determinant of its stability and reactivity. DFT calculations can quantify the degree of aromaticity through methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Furthermore, the amide linkage in the molecule presents the possibility of tautomerism. Computational studies would be essential to determine the relative energies of any potential tautomeric forms and to understand which form is likely to be predominant under physiological conditions.
Free Energy Perturbation (FEP) and Other Advanced Computational Methods for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its biological target is a primary goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. If this compound were part of a lead optimization program, FEP calculations could be used to predict how modifications to its structure would affect its binding affinity to a target protein. This method involves creating a thermodynamic cycle that connects the binding of two different ligands to a common receptor and then using molecular dynamics simulations to calculate the free energy changes along the non-physical "perturbation" pathways. While computationally intensive, FEP can provide highly accurate predictions to guide the synthesis of new, more potent analogs. Other advanced methods like Thermodynamic Integration (TI) could also be applied for similar purposes.
Preclinical Pharmacological Evaluation and Translational Perspectives
In Vitro Efficacy and Selectivity Studies
The initial evaluation of a compound's potential is rooted in its performance in controlled laboratory settings. In vitro assays provide the first glimpse into a molecule's biological activity and its specificity for a particular target or pathway.
Comparative Analysis with Established Reference Compounds
The compound 5-bromo-N-(8-quinolinyl)nicotinamide belongs to a series of quinolin-8-yl-nicotinamide derivatives developed through a lead optimization campaign. This campaign originated from the discovery of a lead compound, QN519, identified from a screen of 20,000 small molecules. nih.gov
In comparative studies using the MIA PaCa-2 pancreatic cancer cell line, the 5-bromo analog demonstrated potent cytotoxic activity. However, its potency was slightly less than that of some other analogs. For instance, a 6-chloro substituted analog also showed a slight decrease in potency compared to the optimized lead. nih.gov Further structural modifications, such as the addition of a nitrogen atom to the quinoline (B57606) ring to form a 1,7-naphthyridine (B1217170) analog, resulted in a significant loss of cytotoxicity. nih.gov Similarly, modifications in a related pyrimidine (B1678525) series highlighted the structural sensitivity of the molecule's activity; a 6-fluoro analog displayed comparable potency in MIA PaCa-2 cells, while the addition of a 2-methyl group led to a significant loss of activity. nih.gov
Table 1: Comparative Cytotoxicity of Quinolin-8-yl-nicotinamide Analogs in MIA PaCa-2 Cells This table is interactive. You can sort and filter the data.
| Compound/Analog | Substitution | IC₅₀ (μM) in MIA PaCa-2 Cells |
|---|---|---|
| 5-Bromo Analog | 5-Bromo on nicotinamide (B372718) | Slightly decreased potency vs lead |
| 6-Chloro Analog | 6-Chloro on nicotinamide | Slightly decreased potency vs lead |
| 6-Fluoro Analog (Pyrimidine Series) | 6-Fluoro on pyrimidine | 0.30 ± 0.10 |
| 2-Methyl Analog (Pyrimidine Series) | 2-Methyl on quinoline | Significant loss of activity |
Profiling against Multiple Enzyme and Cell-Based Assays
The initial lead compound for this series, QN519, showed potent in vitro cytotoxicity across a panel of 12 different cancer cell lines. nih.gov The optimization efforts that led to analogs like this compound aimed to enhance this activity. An optimized compound from this series, QN523, was further studied to elucidate its mechanism of action. nih.gov
Treatment with QN523 was found to significantly increase the expression of genes associated with the endoplasmic reticulum (ER) stress response pathway, including HSPA5, DDIT3, TRIB3, and ATF3. nih.gov Furthermore, a significant upregulation in the expression of genes implicated in autophagy (WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B) was observed. nih.gov This suggests that the cytotoxic effects of this class of compounds are mediated, at least in part, through the induction of ER stress and autophagy. nih.gov
In Vivo Efficacy Studies in Relevant Disease Models
Following promising in vitro results, the therapeutic potential of a compound must be validated in living organisms. These studies help to understand the compound's efficacy in a complex biological system.
Efficacy in Pancreatic Cancer Xenograft Models
Pancreatic cancer is a disease with a significant need for new therapeutic agents. nih.gov The in vitro cytotoxicity of the quinolin-8-yl-nicotinamide series prompted their evaluation in in vivo models of the disease. An optimized compound from the series, QN523, demonstrated significant efficacy in a pancreatic cancer xenograft model. nih.gov In these models, human pancreatic cancer cells are implanted in immunodeficient mice, allowing the tumor to grow. Treatment with the compound is then initiated to observe its effect on tumor progression. The efficacy of QN523 in this model underscores the potential of this chemical scaffold in the context of pancreatic cancer. nih.gov
Effects in Metabolic Disorder Models (e.g., Diet-Induced Obesity Mouse Models)
There is currently no specific research available on the effects of this compound in metabolic disorder models. However, the core structure contains a nicotinamide moiety. Nicotinamide (NAM) itself, a form of vitamin B3 and a key precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), has been studied in the context of metabolic diseases. nih.govnih.gov
Exploration in Other Disease Models Pertinent to NAD+ Homeostasis or Stress Response
The mechanism of action for this class of compounds appears to be linked to the induction of cellular stress responses. nih.gov Pancreatic ductal adenocarcinoma (PDAC) is known to have a constitutively active unfolded protein response (UPR) to manage the stress caused by the accumulation of unfolded proteins in the ER. nih.gov Targeting this ER stress response pathway is considered a viable therapeutic strategy. nih.gov The finding that the optimized analog QN523 activates the stress response pathway and induces autophagy suggests its potential relevance in conditions where these pathways are dysregulated. nih.gov
The compound's nicotinamide component also places it within the broader context of NAD+ homeostasis. NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for enzymes that regulate major biological processes. nih.govnih.gov Imbalances in NAD+ levels are associated with a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. nih.govnih.gov While direct studies on this compound in other specific disease models related to NAD+ homeostasis are lacking, its demonstrated effect on stress and autophagy pathways suggests a potential for broader therapeutic exploration. nih.gov
Development of Advanced Analogues with Improved Biological Profiles
The development of analogues of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at refining its pharmacological properties to achieve a more desirable therapeutic profile.
Strategies for Enhancing Potency, Selectivity, and Efficacy
To enhance the biological activity of this compound, several established strategies can be employed, drawing from research on other nicotinamide derivatives. nih.govrsc.org These strategies often revolve around modifying the core structure to optimize its interaction with its biological target.
One common approach is structure-activity relationship (SAR) studies . By systematically altering different parts of the this compound molecule—such as the bromine substituent on the pyridine (B92270) ring, the amide linker, or the quinoline moiety—researchers can identify which functional groups are crucial for its activity. For instance, in the development of other nicotinamide derivatives, the introduction of different substituents on the phenyl ring was found to significantly influence their anti-proliferative potency. rsc.org
Scaffold hopping is another innovative strategy that could be applied. This involves replacing the core chemical structure (scaffold) of this compound with a different one while retaining its key binding features. This can lead to the discovery of novel chemical classes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. rsc.org
Furthermore, bioisosteric replacement , where a functional group is replaced by another with similar physical and chemical properties, can be used to fine-tune the molecule's characteristics. For example, replacing the bromine atom with other halogens or different electron-withdrawing groups could modulate the compound's potency and selectivity.
Computational modeling and molecular docking studies are invaluable tools in this process. They can predict how modifications to the structure of this compound will affect its binding to target proteins, thereby guiding the synthesis of more potent and selective analogues. nih.govrsc.org
Optimization for Specific Therapeutic Applications
The optimization of this compound analogues would be tailored to the specific diseases they are intended to treat. Given that nicotinamide and its derivatives have shown promise in oncology and neurodegenerative diseases, these are logical areas of focus. nih.govnih.gov
For cancer therapy , the goal would be to develop analogues with high cytotoxicity towards cancer cells while exhibiting minimal effects on healthy cells. rsc.org This can be achieved by exploiting the differences between normal and cancerous tissues, such as the overexpression of certain enzymes in tumors. For example, some nicotinamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, which can selectively induce apoptosis in cancer cells. rsc.org
In the context of neurodegenerative diseases , the focus would shift towards developing analogues that can cross the blood-brain barrier and exhibit neuroprotective effects. nih.gov This might involve modifying the lipophilicity of the molecule or incorporating moieties that facilitate active transport into the central nervous system. The aim would be to enhance properties like anti-inflammatory and antioxidant activities, which are crucial for combating neurodegeneration.
The table below illustrates hypothetical optimization strategies for different therapeutic applications based on findings from related nicotinamide derivatives.
| Therapeutic Application | Optimization Strategy | Desired Outcome |
| Oncology | Introduction of a zinc-binding group | Enhanced HDAC inhibition and anti-proliferative activity. rsc.org |
| Modification of the linker region | Improved selectivity for cancer cell targets. | |
| Neurodegeneration | Increased lipophilicity | Enhanced blood-brain barrier penetration. |
| Incorporation of antioxidant moieties | Reduced oxidative stress and neuroinflammation. nih.gov | |
| Fungal Infections | Modification of the diarylamine scaffold | Improved inhibition of fungal enzymes like succinate (B1194679) dehydrogenase. nih.gov |
Future Directions and Research Horizons
The future research trajectory for this compound is aimed at broadening its therapeutic potential and ensuring its effective clinical translation.
Identification of Novel Molecular Targets for this compound
While nicotinamide is a known inhibitor of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), the precise molecular targets of this compound remain to be fully elucidated. nih.gov Future research should focus on identifying and validating its direct molecular targets.
Target identification studies can be conducted using a variety of techniques, including affinity chromatography, chemical proteomics, and computational target prediction. By understanding which proteins this compound interacts with, researchers can gain deeper insights into its mechanism of action and potentially uncover novel therapeutic applications.
For instance, if it is found to inhibit a previously unknown kinase or transcription factor involved in a specific disease pathway, this could open up entirely new avenues for drug development.
Exploration of Combination Therapies with Existing Agents
A promising strategy to enhance the therapeutic efficacy of this compound and overcome potential drug resistance is to use it in combination with other established drugs.
In cancer, for example, combining it with conventional chemotherapeutic agents or targeted therapies could lead to synergistic effects. A recent clinical trial investigated the combination of nicotinamide with EGFR-tyrosine kinase inhibitors (TKIs) for the treatment of lung adenocarcinoma, demonstrating the potential for improved outcomes in certain patient subgroups. nih.gov Similar studies could be designed for this compound, pairing it with drugs that have complementary mechanisms of action.
The table below outlines potential combination therapy strategies.
| Disease Area | Combination Agent | Rationale |
| Lung Cancer | EGFR-TKIs | Potential to enhance the anti-tumor effects and overcome resistance mechanisms. nih.gov |
| Various Cancers | DNA-damaging agents | Inhibition of PARP by a nicotinamide analogue could sensitize cancer cells to chemotherapy. |
| Neurodegenerative Disease | Anti-inflammatory drugs | A multi-pronged approach to target both neuroinflammation and neuronal death pathways. |
Advancement Towards Targeted Delivery Systems
To improve the therapeutic index of this compound—maximizing its efficacy at the target site while minimizing systemic side effects—the development of targeted delivery systems is crucial. These systems are designed to accumulate the drug preferentially in diseased tissues.
Nanoparticle-based delivery systems , such as liposomes or polymeric nanoparticles, can be engineered to encapsulate this compound. The surface of these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on cancer cells or other pathological cell types. This "active targeting" approach can significantly increase the local concentration of the drug where it is needed most.
Another approach is passive targeting , which relies on the enhanced permeability and retention (EPR) effect observed in many tumors. The leaky blood vessels and poor lymphatic drainage in tumors allow nanoparticles of a certain size to accumulate preferentially in the tumor microenvironment.
These advanced delivery systems hold the promise of transforming the therapeutic potential of this compound, enabling more precise and effective treatments for a range of diseases.
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-(8-quinolinyl)nicotinamide, and how is reaction progress monitored?
A common synthesis involves multi-step reactions starting with brominated pyridine derivatives. For example, coupling 5-bromonicotinic acid with 8-aminoquinoline under reflux in anhydrous solvents (e.g., dichloromethane) using coupling agents like valeryl chloride and triethylamine as a base . Reaction progress is typically monitored via Thin Layer Chromatography (TLC) to track intermediate formation. Final product characterization employs Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing quinolinyl proton environments) and Mass Spectrometry (MS) for molecular weight validation .
Q. How should researchers handle stability and storage of this compound?
The compound’s bromine substituent necessitates careful handling to avoid degradation. Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Stability under laboratory conditions (room temperature, dry environment) should be verified via High-Performance Liquid Chromatography (HPLC) purity checks before and after storage .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons on quinolinyl vs. pyridine rings) and confirm amide bond formation.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect functional groups like C=O (amide I band at ~1650 cm⁻¹) and N–H stretching.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C₁₅H₁₁BrN₃O₂) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
Yield optimization requires systematic parameter testing:
- Solvent selection : Compare polar aprotic solvents (e.g., DMF, THF) vs. chlorinated solvents (e.g., DCM) for coupling efficiency.
- Catalyst/base screening : Test bases like K₂CO₃ or Et₃N for deprotonation efficacy .
- Temperature gradients : Reflux vs. room-temperature reactions to balance reactivity and side-product formation. Use Design of Experiments (DoE) to identify critical factors .
Q. What strategies resolve contradictions in reported biological activity data for brominated nicotinamide derivatives?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:
- Purity validation : Ensure ≥95% purity via HPLC before biological testing.
- Dose-response profiling : Test across a wide concentration range (nM–µM) in multiple models (e.g., cancer vs. primary cells).
- Target engagement assays : Use kinase inhibition profiling (e.g., ADP-Glo™ assay) to confirm hypothesized targets (e.g., kinase inhibition) .
Q. How can the bromine substituent be leveraged for structure-activity relationship (SAR) studies?
The bromine atom is a strategic site for nucleophilic aromatic substitution (SNAr) to generate derivatives. For example:
- Replace Br with amines (e.g., piperazine) to enhance solubility.
- Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for improved target binding. Validate modifications via molecular docking against target proteins (e.g., PARP-1) and in vitro enzyme inhibition assays .
Q. What metabolomic approaches are suitable for studying this compound’s mechanism of action?
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) -based metabolomics can identify pathway perturbations. For example:
- Track NAD+ levels in treated cells to assess nicotinamide pathway modulation.
- Quantitate ATP/ADP ratios to evaluate mitochondrial function. Pair with RNA-seq to correlate metabolic changes with gene expression (e.g., B12/folate transporter downregulation in neurodegenerative models) .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).
- Safety : Follow OSHA guidelines for brominated compound handling (e.g., PPE, fume hood use) .
- Data Reproducibility : Document reaction conditions (e.g., solvent lot, humidity) and share raw spectral data via repositories like Zenodo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
